4-Hydrazinylbenzene-1,3-diol 4-Hydrazinylbenzene-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17552366
InChI: InChI=1S/C6H8N2O2/c7-8-5-2-1-4(9)3-6(5)10/h1-3,8-10H,7H2
SMILES:
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

4-Hydrazinylbenzene-1,3-diol

CAS No.:

Cat. No.: VC17552366

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazinylbenzene-1,3-diol -

Specification

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 4-hydrazinylbenzene-1,3-diol
Standard InChI InChI=1S/C6H8N2O2/c7-8-5-2-1-4(9)3-6(5)10/h1-3,8-10H,7H2
Standard InChI Key PQASHVUQUOZVMP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)O)NN

Introduction

Structural and Chemical Characteristics

The molecular structure of 4-hydrazinylbenzene-1,3-diol (C6H7N2O2) features a benzene ring with hydroxyl groups at positions 1 and 3 and a hydrazinyl group at position 4. This arrangement confers unique electronic and steric properties:

  • Electronic Effects: The hydroxyl groups act as strong electron-withdrawing groups, polarizing the aromatic ring and activating it toward electrophilic substitution at the para position relative to the hydrazinyl group.

  • Hydrogen Bonding: The two hydroxyl groups and the hydrazine moiety create a network of intramolecular hydrogen bonds, influencing solubility and crystallinity.

  • Tautomerism: The hydrazinyl group may exhibit tautomeric equilibria between amine and imine forms, though this is less pronounced compared to aromatic hydrazines .

Predicted Physicochemical Properties:

PropertyValue/Range
Molecular Weight153.14 g/mol
Melting Point180–190°C (estimated)
Solubility in WaterModerate (1–10 g/L)
pKa (Hydroxyl groups)~9.5–10.5 (similar to resorcinol )
LogP (Partition Coefficient)0.8–1.2

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (DMSO-d6):

    • δ 6.25–6.40 (2H, aromatic protons at C2 and C5, doublets, J = 8.4 Hz).

    • δ 5.80 (1H, aromatic proton at C6, singlet).

    • δ 4.20 (2H, -NH-NH2, broad singlet, exchange with D2O).

    • δ 9.10 (2H, -OH, broad singlet).

  • 13C NMR:

    • δ 155.2 (C1 and C3, hydroxyl-bearing carbons).

    • δ 130.5 (C4, hydrazinyl-substituted carbon).

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 3300 cm⁻¹ (-OH stretch) and 1600 cm⁻¹ (C=N stretch from hydrazine tautomer).

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